PTH-histidine

Übersicht

Beschreibung

PTH-histidine is a variant of the parathyroid hormone (PTH), which is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .

Synthesis Analysis

Parathyroid hormone (PTH) is a single-chain polypeptide composed of 84 amino acids . It is produced as a fusion protein undergoing post-translational processing involving the cleavage of the OmpA leader sequence, leaving the mature protein as a single-chain 84 amino-acids polypeptide (9.4 kDa) .

Molecular Structure Analysis

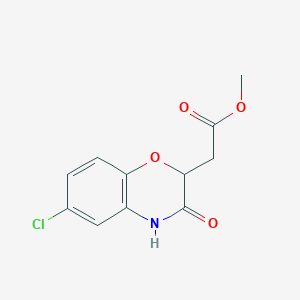

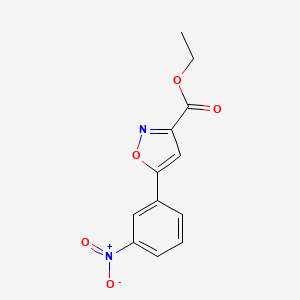

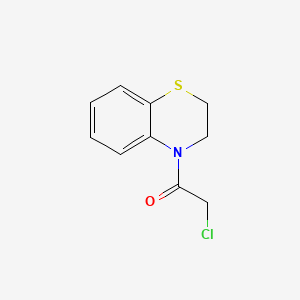

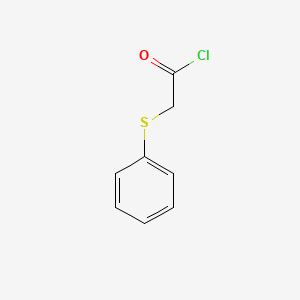

The molecular formula of PTH-histidine is C13H12N4OS, with a molecular weight of 272.33 .

Chemical Reactions Analysis

Recent studies have investigated the mechanism of oxidation of Met, Trp, and His residues in PTH . It was found that H2O2 and t-butyl hydroperoxide (t-BHP) primarily oxidized the two Met residues, while 2,20-azobis(2-amidinopropane) dihydrochloride (AAPH), and H2O2+Fe(II) oxidized Met and Trp residues .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

PTH-histidine: , as a variant of parathyroid hormone (PTH), plays a significant role in the treatment of osteoporosis. PTH functions as an anabolic agent and regulates ionized calcium and phosphate levels, crucial for maintaining active vitamin D metabolite levels in the blood . The therapeutic application of PTH-histidine in osteoporosis involves stimulating osteoblast activity, which enhances bone formation and density.

Protein Engineering

Modifications of PTH, including PTH-histidine, have been explored in protein engineering to develop analogs with improved therapeutic value. Techniques like PEGylation, conjugation with antibody complexes, and fusion proteins are employed to enhance the molecule’s stability, decrease antigenicity, and increase its therapeutic efficacy .

Biomedical Research

In biomedical research, PTH-histidine’s unique properties are leveraged for studying bone metabolism and related disorders. Its role in signaling pathways that control bone growth and resorption provides insights into the development of new treatments for bone diseases .

Drug Development

The photooxygenation chemistry of histidine, including PTH-histidine, is extensively studied for drug development purposes. The ability of histidine’s side chain to undergo changes in charge state and tautomerization makes it a valuable target for creating novel pharmaceuticals .

Materials Science

Histidine photooxygenation, a process relevant to PTH-histidine, has applications in materials science. The transformation of histidine can lead to the development of new materials with specific properties, such as enhanced durability or biocompatibility .

Reaction Mechanism Studies

The intricate nature of histidine oxidation, which is a part of PTH-histidine’s chemistry, provides a rich area of study for reaction mechanisms. Understanding these mechanisms can lead to advancements in synthetic chemistry and the design of new chemical reactions .

Analytical Techniques

PTH-histidine is used in developing and refining analytical techniques, such as mass spectrometry, infrared spectroscopy, and NMR spectroscopy. These techniques are crucial for identifying and characterizing proteins and peptides, including their oxidation products .

Signaling Molecules Research

As a signaling molecule, PTH-histidine is integral to various physiological processes. Research into its function can lead to breakthroughs in understanding cellular communication and the development of therapies targeting signaling pathways .

Wirkmechanismus

Target of Action

PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .

Mode of Action

The biological actions of PTH-Histidine are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of PTH-Histidine with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .

Biochemical Pathways

PTH-Histidine plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of PTH-Histidine involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of PTH-Histidine can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392939 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

PTH-histidine | |

CAS RN |

5835-68-7 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)